molecular formula C12H6ClFO B12945209 1-Chloro-4-fluorodibenzo[b,d]furan

1-Chloro-4-fluorodibenzo[b,d]furan

Cat. No.: B12945209
M. Wt: 220.62 g/mol
InChI Key: AEMRVADVZIYLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-fluorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6ClFO and a molecular weight of 220.63 g/mol . This compound belongs to the class of dibenzofurans, which are characterized by a benzene ring fused to a furan ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1-Chloro-4-fluorodibenzo[b,d]furan typically involves the reaction of appropriate precursors under specific conditions. One common method includes the halogenation of dibenzofuran derivatives. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is available in various quantities, ranging from grams to tons, with a typical purity of not less than 98% .

Chemical Reactions Analysis

1-Chloro-4-fluorodibenzo[b,d]furan undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-fluorodibenzo[b,d]furan has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Chloro-4-fluorodibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:

  • 1-Chloro-2-fluorodibenzo[b,d]furan
  • 1-Bromo-4-fluorodibenzo[b,d]furan
  • 1-Chloro-4-methyldibenzo[b,d]furan

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The unique combination of chlorine and fluorine atoms in this compound gives it distinct characteristics that make it valuable for specific applications .

Biological Activity

1-Chloro-4-fluorodibenzo[b,d]furan is a compound of interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine at position 1 and fluorine at position 4 on the dibenzofuran backbone. Its molecular formula is C12H8ClFC_{12}H_8ClF, with a molecular weight of approximately 220.65 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₂H₈ClF
Molecular Weight220.65 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : Chlorination and fluorination reactions are commonly employed to introduce the halogen substituents onto the dibenzofuran structure.
  • Photoinduced Reactions : Recent studies have demonstrated that photoinduced electron transfer reactions can facilitate the formation of dibenzofurans, including this compound, from suitable precursors under UV light conditions .

Antimicrobial Properties

Research indicates that dibenzofuran derivatives exhibit significant antimicrobial activity. One study highlighted the effectiveness of various substituted dibenzofurans against bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Cytotoxic Effects

In vitro studies have shown that certain dibenzofuran derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds with halogen substitutions often demonstrate enhanced activity against specific types of cancer cells. The presence of chlorine and fluorine in this compound may contribute to its potential as an anticancer agent, warranting further investigation.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes, potentially disrupting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways associated with cell growth and survival.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of dibenzofurans:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various dibenzofurans, including halogenated derivatives. Results indicated that compounds with chlorine and fluorine substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria .
  • Cytotoxicity Assessment : Research focusing on the cytotoxic effects of dibenzofurans revealed that this compound showed promising results against specific cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Mechanistic Insights : Investigations into the mechanisms of action demonstrated that dibenzofurans could inhibit key enzymes involved in cancer metabolism, highlighting their potential therapeutic applications in oncology .

Properties

Molecular Formula

C12H6ClFO

Molecular Weight

220.62 g/mol

IUPAC Name

1-chloro-4-fluorodibenzofuran

InChI

InChI=1S/C12H6ClFO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H

InChI Key

AEMRVADVZIYLRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.